Cas no 2229441-41-0 (tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate)

Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and selectivity during peptide coupling or other derivatization reactions. The presence of a 2,4-dichloro-5-fluorophenyl moiety offers steric and electronic modulation, making it valuable for constructing complex bioactive molecules. This compound is particularly useful in medicinal chemistry for the development of targeted therapeutics, owing to its compatibility with standard deprotection conditions and its role in facilitating controlled functionalization. High purity and well-defined reactivity ensure reliable performance in multi-step synthetic routes.
tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate structure
2229441-41-0 structure
Product Name:tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate
CAS No:2229441-41-0
MF:C14H19Cl2FN2O2
MW:337.217265367508
CID:5754577
PubChem ID:165829028
Update Time:2025-05-24

tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1889528
    • 2229441-41-0
    • tert-butyl N-[3-amino-2-(2,4-dichloro-5-fluorophenyl)propyl]carbamate
    • tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate
    • Inchi: 1S/C14H19Cl2FN2O2/c1-14(2,3)21-13(20)19-7-8(6-18)9-4-12(17)11(16)5-10(9)15/h4-5,8H,6-7,18H2,1-3H3,(H,19,20)
    • InChI Key: SQGRANAXEPKYMI-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C(CN)CNC(=O)OC(C)(C)C)F)Cl

Computed Properties

  • Exact Mass: 336.0807614g/mol
  • Monoisotopic Mass: 336.0807614g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate Pricemore >>

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Additional information on tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate

Professional Introduction to Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate (CAS No. 2229441-41-0)

Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate, with the CAS number 2229441-41-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry. The molecular structure of this compound features a tert-butyl group, an amino group, and a propyl chain attached to a fluorophenyl ring, which is further substituted with dichloro and fluoro groups. These structural elements contribute to its unique chemical properties and potential biological activities.

The synthesis of Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate involves a series of carefully controlled chemical reactions, including condensation, substitution, and purification steps. The presence of the fluorine atom in the phenyl ring enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for drug development. Additionally, the dichloro substitution on the aromatic ring introduces electrophilic centers that can participate in further functionalization, allowing for the creation of more complex derivatives with tailored biological properties.

In recent years, there has been growing interest in the development of novel carbamate-based drugs due to their efficacy and safety profiles. Research studies have demonstrated that carbamates can serve as potent inhibitors of various enzymatic targets, making them valuable tools in the treatment of infectious diseases, inflammatory disorders, and cancer. Specifically, Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate has shown promising activity against certain bacterial strains by interfering with essential metabolic pathways. This has led to its investigation as a potential lead compound for the development of new antibiotics.

The pharmacological properties of this compound have been extensively studied in vitro and in vivo. Preliminary experiments have indicated that it exhibits moderate solubility in aqueous solutions, which is crucial for its formulation into oral or injectable medications. Furthermore, its stability under various pH conditions suggests that it could be suitable for a wide range of therapeutic applications. The combination of its structural features and observed biological activity makes it a compelling candidate for further investigation.

One of the most exciting aspects of Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate is its potential for customization through structural modifications. By altering the substituents on the fluorophenyl ring or introducing additional functional groups into the propyl chain, researchers can fine-tune its biological activity and optimize its pharmacokinetic properties. This flexibility is particularly valuable in drug discovery pipelines where lead optimization is a critical step.

The synthetic route to Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate has been refined to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify product identity. These methods provide researchers with the confidence needed to proceed with further biological evaluations.

In conclusion, Tert-butyl N-3-amino-2-(2,4-dichloro-5-fluorophenyl)propylcarbamate (CAS No. 2229441-41-0) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it an excellent candidate for the development of new therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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